molecular formula C12H12O2 B1600764 Ethyl 3-(4-methylphenyl)prop-2-ynoate CAS No. 52188-06-4

Ethyl 3-(4-methylphenyl)prop-2-ynoate

Cat. No.: B1600764
CAS No.: 52188-06-4
M. Wt: 188.22 g/mol
InChI Key: FHWHJXFPGFXZEG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)prop-2-ynoate is an organic compound with the molecular formula C12H12O2. It is a derivative of propiolic acid and is characterized by the presence of an ethyl ester group and a 4-methylphenyl group attached to the prop-2-ynoate moiety. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-methylphenyl)prop-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methylphenyl)prop-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Sonogashira coupling reaction, where 4-methylphenylacetylene is reacted with ethyl propiolate in the presence of a palladium catalyst and a copper co-catalyst. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(4-methylphenyl)prop-2-ynoic acid or 3-(4-methylphenyl)propan-2-one.

    Reduction: Ethyl 3-(4-methylphenyl)prop-2-enoate or ethyl 3-(4-methylphenyl)propanoate.

    Substitution: Various amides or ethers depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)prop-2-ynoate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the alkyne and ester functional groups. These groups can participate in various chemical transformations, such as nucleophilic addition, electrophilic addition, and cycloaddition reactions. The molecular targets and pathways involved will vary depending on the specific context of its use.

Comparison with Similar Compounds

Ethyl 3-(4-methylphenyl)prop-2-ynoate can be compared with other similar compounds, such as:

    Ethyl propiolate: Similar structure but lacks the 4-methylphenyl group, making it less sterically hindered and more reactive in certain reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and solubility.

    3-(4-methylphenyl)prop-2-ynoic acid: The carboxylic acid analog, which has different reactivity and applications compared to the ester derivative.

This compound is unique due to the combination of the alkyne and ester functional groups along with the 4-methylphenyl substituent, which imparts specific reactivity and properties that are valuable in various chemical and industrial applications.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWHJXFPGFXZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502204
Record name Ethyl 3-(4-methylphenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52188-06-4
Record name Ethyl 3-(4-methylphenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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